molecular formula C41H46F2N8O7 B1145588 Posaconazole Succinyl Ester CAS No. 1488301-79-6

Posaconazole Succinyl Ester

Cat. No.: B1145588
CAS No.: 1488301-79-6
M. Wt: 800.8 g/mol
InChI Key: PNRABLJKLZSNNS-VBDJOCTDSA-N
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Description

Posaconazole Succinyl Ester is a derivative of Posaconazole, a triazole antifungal agent. Posaconazole itself is known for its broad-spectrum activity against various fungal pathogens, including Candida and Aspergillus species . The esterification of Posaconazole with succinic acid aims to enhance its pharmacokinetic properties, potentially improving its bioavailability and stability.

Scientific Research Applications

Posaconazole Succinyl Ester has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its enhanced bioavailability and stability compared to Posaconazole.

    Medicine: Explored for its potential use in treating fungal infections with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced drug delivery systems.

Mechanism of Action

Posaconazole, from which Posaconazole Succinyl Ester is derived, exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, thereby blocking the synthesis of ergosterol, an essential component of the fungal cell membrane .

Safety and Hazards

Posaconazole, the parent drug, is suspected of damaging fertility or the unborn child . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .

Biochemical Analysis

Biochemical Properties

Posaconazole Succinyl Ester plays a crucial role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound interacts with the enzyme lanosterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol. By binding to the heme cofactor of CYP51, this compound blocks the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the Hedgehog (Hh) signaling pathway, which is involved in cell differentiation and proliferation . This inhibition can lead to changes in gene expression and metabolic processes within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the heme cofactor of lanosterol 14α-demethylase (CYP51). This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The accumulation of toxic sterol intermediates disrupts the fungal cell membrane, leading to cell death . Additionally, this compound can inhibit other enzymes and signaling pathways, such as the Hedgehog (Hh) pathway, by binding to specific molecular targets and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of fungal growth and prolonged disruption of cell signaling pathways . These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy without causing toxicity. These findings highlight the importance of dose optimization in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase (UGT) enzyme pathways . The compound interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, such as albumin, which facilitates its transport in the bloodstream . The compound is also taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. The distribution of this compound is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the endoplasmic reticulum (ER) and mitochondria, where it exerts its antifungal effects . Targeting signals and post-translational modifications direct this compound to these specific compartments, enhancing its efficacy. The localization of the compound within these organelles allows it to interact with key enzymes and disrupt essential cellular processes, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Posaconazole Succinyl Ester typically involves the esterification of Posaconazole with succinic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as 4-dimethylaminopyridine (DMAP), and a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and advanced purification methods like high-performance liquid chromatography (HPLC) are utilized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Posaconazole Succinyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Posaconazole Succinyl Ester is unique due to its enhanced pharmacokinetic properties, potentially offering better bioavailability and stability compared to other triazole antifungal agents. This makes it a promising candidate for further development in antifungal therapy .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Posaconazole Succinyl Ester involves the esterification of Posaconazole with Succinic Anhydride in the presence of a catalyst.", "Starting Materials": [ "Posaconazole", "Succinic Anhydride", "Catalyst (e.g. DMAP)" ], "Reaction": [ "Posaconazole is dissolved in a suitable solvent (e.g. DCM) and reacted with an equimolar amount of Succinic Anhydride in the presence of a catalyst.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The solvent is then removed under reduced pressure and the crude product is purified by column chromatography using a suitable eluent (e.g. DCM/MeOH).", "The purified product is obtained as a white solid and characterized by various spectroscopic techniques (e.g. NMR, IR, MS)." ] }

CAS No.

1488301-79-6

Molecular Formula

C41H46F2N8O7

Molecular Weight

800.8 g/mol

IUPAC Name

4-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C41H46F2N8O7/c1-3-37(28(2)58-39(54)15-14-38(52)53)51-40(55)50(27-46-51)33-7-5-31(6-8-33)47-16-18-48(19-17-47)32-9-11-34(12-10-32)56-22-29-21-41(57-23-29,24-49-26-44-25-45-49)35-13-4-30(42)20-36(35)43/h4-13,20,25-29,37H,3,14-19,21-24H2,1-2H3,(H,52,53)/t28-,29+,37-,41-/m0/s1

InChI Key

PNRABLJKLZSNNS-VBDJOCTDSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Canonical SMILES

CCC(C(C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Synonyms

2,​5-​Anhydro-​4-​[[4-​[4-​[4-​[1-​[(1S,​2S)​-​2-​(3-​carboxy-​1-​oxopropoxy)​-​1-​ethylpropyl]​-​1,​5-​dihydro-​5-​oxo-​4H-​1,​2,​4-​triazol-​4-​yl]​phenyl]​-​1-​piperazinyl]​phenoxy]​methyl]​-​1,​3,​4-​trideoxy-​2-​C-​(2,​4-​difluorophenyl)​-​1-​(1

Origin of Product

United States

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